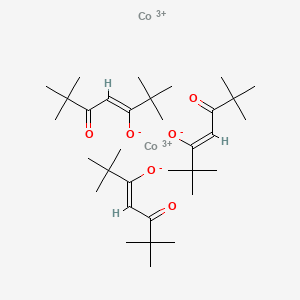

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

描述

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring cobalt in the +3 oxidation state. This compound is notable for its unique structure, which includes a cobalt ion coordinated to a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The presence of cobalt in the +3 oxidation state imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cobalt salts with the appropriate ligand under controlled conditions. One common method involves the use of cobalt(III) chloride and the ligand precursor in an organic solvent, followed by heating and stirring to facilitate the coordination reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with adjustments to accommodate larger volumes and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where the cobalt center may be further oxidized or facilitate the oxidation of other substrates.

Reduction: Reduction reactions involving the compound can lead to the reduction of cobalt(III) to cobalt(II) or cobalt(I), depending on the reaction conditions.

Substitution: Ligand substitution reactions can occur, where the coordinated ligand is replaced by other ligands under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions can produce cobalt(II) or cobalt(I) complexes. Substitution reactions result in new cobalt complexes with different ligands .

科学研究应用

Catalysis

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in:

- Aerosol-assisted Chemical Vapor Deposition (CVD) : This compound serves as a precursor for the deposition of mixed-conducting ceramic films such as Sr-Co-Fe perovskites. These materials are essential for applications in solid oxide fuel cells and other energy-related technologies .

- Organic Reactions : Cobalt complexes are known to catalyze reactions such as oxidation and polymerization processes. The unique electronic properties of cobalt allow for effective activation of substrates .

Materials Science

The compound's properties lend themselves to innovative applications in materials science:

- Synthesis of Nanomaterials : Cobalt-based compounds are utilized in the synthesis of nanoparticles with tailored properties for use in electronics and photonics. The control over particle size and morphology is crucial for optimizing performance in these applications .

- Magnetic Materials : Due to cobalt's magnetic properties, this compound can be incorporated into magnetic materials used in data storage and other technological applications. Its stability and performance under varied conditions make it suitable for advanced material designs .

Medicinal Chemistry

Research has indicated potential applications of cobalt complexes in medicinal chemistry:

- Anticancer Agents : Some studies have shown that cobalt complexes exhibit cytotoxic effects on cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells .

- Enzyme Mimics : Cobalt complexes can mimic metalloenzymes involved in biological processes. Their ability to participate in redox reactions makes them candidates for developing enzyme-like catalysts for pharmaceutical synthesis .

Case Study 1: CVD Applications

A study demonstrated the effectiveness of cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor for CVD processes used to fabricate Sr-Co-Fe oxide films. The resulting films exhibited enhanced conductivity and stability compared to those produced with traditional precursors.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of cobalt complexes. In vitro studies showed that cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionate) induced significant apoptosis in human breast cancer cells through ROS generation.

Case Study 3: Nanoparticle Synthesis

A recent investigation into nanoparticle synthesis revealed that using cobalt(3+) complexes allowed for controlled growth of nanoparticles with specific magnetic properties. These nanoparticles showed promise for applications in targeted drug delivery systems.

作用机制

The mechanism of action of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt ion facilitates electron transfer processes, enabling the activation of substrates and promoting chemical transformations. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects .

相似化合物的比较

Similar Compounds

Cobalt(III) acetylacetonate: Another cobalt(III) complex with similar coordination properties but different ligand structure.

Cobalt(III) chloride: A simpler cobalt(III) compound used in various chemical reactions.

Cobalt(III) nitrate: Known for its use in oxidation reactions and as a precursor for other cobalt complexes.

Uniqueness

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic and biological applications, where other cobalt(III) complexes may not perform as well .

生物活性

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III), is an organometallic compound with notable biological activities. This article explores its properties, mechanisms of action, and applications in biological systems.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C33H57CoO6 |

| Molecular Weight | 608.75 g/mol |

| Melting Point | 254°C to 256°C |

| Solubility | Insoluble in water |

| Color | Green |

Cobalt(3+) ions play a crucial role in various biological processes. The compound acts as a catalyst in several enzymatic reactions and has been studied for its potential in:

- Antioxidant Activity : Cobalt complexes have shown the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Enzyme Activation : It can activate certain enzymes involved in metabolic pathways, enhancing biochemical reactions within cells.

- Gene Regulation : Cobalt(3+) has been implicated in modulating gene expression through its interaction with transcription factors.

Biological Studies and Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

- Anticancer Properties : Research indicates that cobalt complexes exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that cobalt(3+) could induce apoptosis in human breast cancer cells through the generation of reactive oxygen species (ROS) .

- Neuroprotective Effects : Cobalt(3+) has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s .

- Anti-inflammatory Activity : Studies have reported that cobalt complexes can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, cobalt(3+) was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased levels of ROS and activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

A study involving rat neuronal cultures showed that treatment with cobalt(3+) at low concentrations (1 µM) significantly reduced cell death induced by hydrogen peroxide. The protective effect was attributed to enhanced antioxidant enzyme activity.

属性

IUPAC Name |

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.2Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUJRYKUMDFSAX-NRKDBUQUSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57Co2O6+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。